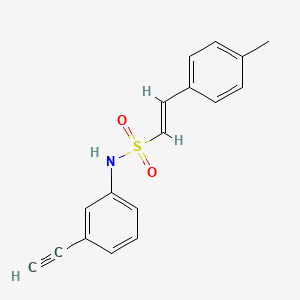

2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

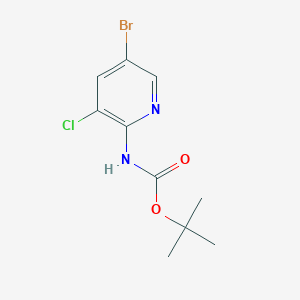

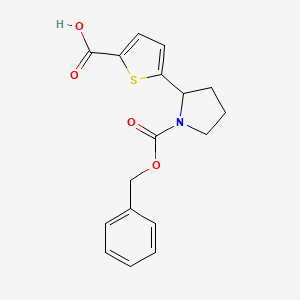

The compound "2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activities.

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives has been reported in the literature. For instance, a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride . This suggests that the compound could potentially be synthesized using similar strategies, involving the formation of the oxadiazole ring and subsequent attachment to the phthalazinone core.

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of multiple heterocyclic rings, which can influence the compound's reactivity and interaction with biological targets. The presence of a pyridinyl group and an oxadiazole ring in the compound may contribute to its potential biological activity, as these moieties are often found in pharmacologically active molecules.

Chemical Reactions Analysis

The reactivity of phthalazin-1(2H)-one derivatives can be influenced by the substituents on the rings. For example, the presence of a 1,3,4-oxadiazol-2-yl group can introduce sites for further chemical modification or interaction with biological molecules . The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are determined by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and spectroscopic properties. For instance, mononuclear complexes with related ligands have been studied for their photoluminescent properties in methanol solution at room temperature . These properties are crucial for the compound's potential applications in materials science or as a biological probe.

Relevant Case Studies

While there are no direct case studies on the compound "this compound," related compounds have been screened for antimicrobial activities against various bacteria and fungi strains, with several showing promising results . Additionally, compounds with similar structural features have been evaluated for platelet antiaggregating activity and other biological activities . These studies highlight the potential of phthalazin-1(2H)-one derivatives in the development of new therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Evaluation

A study by Abd Alla et al. (2010) involved the synthesis of 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives, including compounds related to 2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. These compounds were tested for their anti-inflammatory activities, with several showing activity comparable to indomethacin (Abd Alla et al., 2010).

Antimicrobial Activity

Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which were screened for antimicrobial activities against various bacteria and fungi strains. This study highlights the potential of phthalazin-1(2H)-one derivatives in antimicrobial applications (Sridhara et al., 2010).

Aromatic Polyamides and Polymer Research

Cheng et al. (2002) synthesized unsymmetrical and kink non-coplanar heterocyclic diamines containing the phthalazinone moiety. They prepared a series of novel poly(arylene ether amides) with inherent viscosities, demonstrating the application of phthalazinone derivatives in the development of new polymers with high thermal stability and solubility in various solvents (Cheng et al., 2002).

Synthesis and Characterization in Heterocyclic Chemistry

El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, including pyridin-3-yl-1,3,4-oxadiazoles. This research contributes to the understanding of the synthesis and potential applications of 1,3,4-oxadiazole and related compounds in the field of heterocyclic chemistry (El‐Sayed et al., 2008).

Crystal Structure Analysis

Znovjyak et al. (2022) studied the crystal structure of a charge-neutral bis{2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato)-6-(1H-πyrazol-1-yl)pyridine} iron(II) complex, which contributes to the understanding of molecular stacking and intermolecular interactions in compounds related to this compound (Znovjyak et al., 2022).

Anticancer and 3D QSAR Studies

Vaidya et al. (2020) performed a 3D QSAR study on 1,2,4-oxadiazole derivatives and synthesized new molecules based on these studies. This research demonstrates the potential of 1,2,4-oxadiazole derivatives, such as this compound, in the development of anticancer drugs (Vaidya et al., 2020).

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-14-7-8-17(13-15(14)2)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-30-22)16-9-11-24-12-10-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCRKXQPCYLIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)

![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)